molecular formula C6H14N+ B14416609 N-Ethyl-N-propylmethaniminium CAS No. 82479-37-6

N-Ethyl-N-propylmethaniminium

Cat. No.: B14416609
CAS No.: 82479-37-6
M. Wt: 100.18 g/mol
InChI Key: MWFALGUAORXRRU-UHFFFAOYSA-N
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Description

N-Ethyl-N-propylmethaniminium is an organic compound that belongs to the class of amines. Amines are organic compounds that contain nitrogen atoms bonded to alkyl or aryl groups. This compound is characterized by the presence of an ethyl group and a propyl group attached to the nitrogen atom, making it a tertiary amine. Tertiary amines are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-propylmethaniminium can be synthesized through various methods. One common approach involves the alkylation of secondary amines. For instance, this compound can be prepared by reacting N-ethylamine with propyl halides under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-propylmethaniminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or propyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-ethylamine and N-propylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-Ethyl-N-propylmethaniminium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other amines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-N-propylmethaniminium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-ethylmethaniminium: Similar structure but with a methyl group instead of a propyl group.

    N,N-Diethylmethaniminium: Contains two ethyl groups attached to the nitrogen atom.

    N-Propyl-N-methylmethaniminium: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-N-propylmethaniminium is unique due to its specific combination of ethyl and propyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

82479-37-6

Molecular Formula

C6H14N+

Molecular Weight

100.18 g/mol

IUPAC Name

ethyl-methylidene-propylazanium

InChI

InChI=1S/C6H14N/c1-4-6-7(3)5-2/h3-6H2,1-2H3/q+1

InChI Key

MWFALGUAORXRRU-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](=C)CC

Origin of Product

United States

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